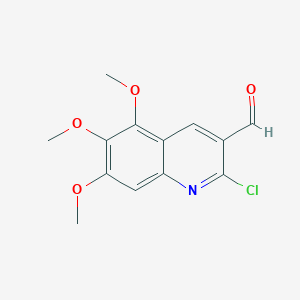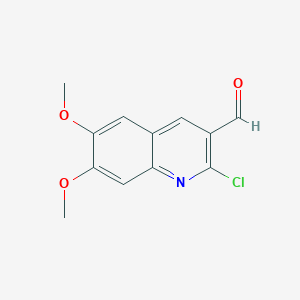![molecular formula C26H25N3O5S B187348 N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide CAS No. 6389-09-9](/img/structure/B187348.png)
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. DMXB-A belongs to a class of compounds known as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7nAChR).
Mechanism of Action
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide acts as a PAM of the α7nAChR. The α7nAChR is a ligand-gated ion channel that is involved in various physiological processes such as learning and memory, attention, and inflammation. PAMs of the α7nAChR enhance the activity of the receptor by increasing the sensitivity to its endogenous ligand, acetylcholine. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase the activity of the α7nAChR in a dose-dependent manner.
Biochemical and Physiological Effects:
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase neurotrophic factor expression, which is important for neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has several advantages for lab experiments. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has a high affinity for the α7nAChR and is selective for this receptor subtype. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to have a long half-life in vivo, which allows for sustained effects. However, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has some limitations for lab experiments. N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to have some off-target effects, which can complicate interpretation of results.
Future Directions
There are several future directions for research on N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide. One area of research is to investigate the potential use of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in treating other neurological disorders such as depression and anxiety. Another area of research is to investigate the potential use of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in combination with other drugs for the treatment of neurological disorders. Finally, further studies are needed to better understand the mechanism of action of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide and its effects on neuronal function and plasticity.
Synthesis Methods
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process starting with 5,7-dimethyl-2-aminobenzoxazole. The compound is then reacted with 4-bromobenzoyl chloride to form 4-(5,7-dimethyl-1,3-benzoxazol-2-yl)benzoyl chloride. This intermediate is then reacted with thiourea to form the carbamothioyl derivative. Finally, the product is reacted with 3,4,5-trimethoxybenzoyl chloride to form N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide.
Scientific Research Applications
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to reduce hyperactivity and impulsivity in animal models of ADHD.
properties
CAS RN |
6389-09-9 |
|---|---|
Product Name |
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide |
Molecular Formula |
C26H25N3O5S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H25N3O5S/c1-14-10-15(2)22-19(11-14)28-25(34-22)16-6-8-18(9-7-16)27-26(35)29-24(30)17-12-20(31-3)23(33-5)21(13-17)32-4/h6-13H,1-5H3,(H2,27,29,30,35) |
InChI Key |
JHIZTTJXAIZSBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
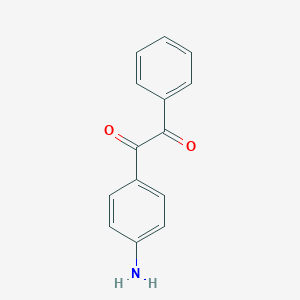

![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)



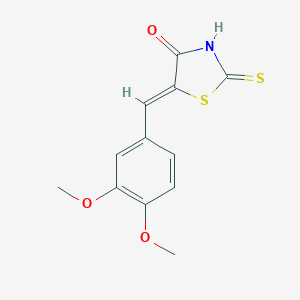
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
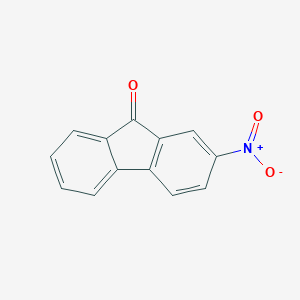
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

